molecular formula C13H13BrN4O3S2 B4849927 4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide

4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide

Cat. No.: B4849927
M. Wt: 417.3 g/mol
InChI Key: FSGFTWSSDKHVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to have antitumor activity, making it a potential candidate for cancer treatment. Additionally, this compound has been studied for its potential use as a probe in biological imaging and as a tool for studying protein-protein interactions.

Mechanism of Action

4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide works by inhibiting the activity of a protein called tankyrase, which plays a role in the regulation of various cellular processes such as telomere maintenance and Wnt signaling. By inhibiting tankyrase, this compound can affect these processes and potentially lead to therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, this compound has been found to affect cell proliferation, cell cycle progression, and apoptosis. It has also been shown to have an impact on the insulin signaling pathway and glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments is its specificity for tankyrase, which allows for targeted inhibition of this protein. Additionally, this compound has a relatively low toxicity profile, making it a safer option compared to other compounds. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research on 4-bromo-3-(1-pyrrolidinylsulfonyl)-N-1,3,4-thiadiazol-2-ylbenzamide. One area of interest is the development of more potent and selective tankyrase inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various therapeutic areas. Finally, this compound could be studied in combination with other compounds to determine its potential synergistic effects.

Properties

IUPAC Name

4-bromo-3-pyrrolidin-1-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O3S2/c14-10-4-3-9(12(19)16-13-17-15-8-22-13)7-11(10)23(20,21)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGFTWSSDKHVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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